Einecs 287-112-5

CAS No.: 85409-43-4

Cat. No.: VC17075123

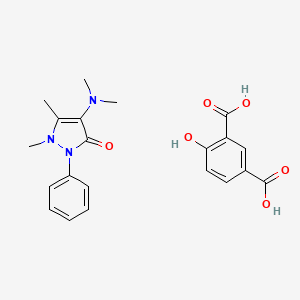

Molecular Formula: C21H23N3O6

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85409-43-4 |

|---|---|

| Molecular Formula | C21H23N3O6 |

| Molecular Weight | 413.4 g/mol |

| IUPAC Name | 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C13H17N3O.C8H6O5/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h5-9H,1-4H3;1-3,9H,(H,10,11)(H,12,13) |

| Standard InChI Key | UBUHSBGXXFERKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)O |

Introduction

Identification and Chemical Profile

Nomenclature and Structural Characteristics

Trisodium arsenate, systematically named sodium orthoarsenate, has the molecular formula . Its structure consists of arsenate tetrahedra () coordinated with sodium ions. The compound is often encountered in hydrated forms, such as the dodecahydrate , though anhydrous variants are also documented .

Physicochemical Properties

While the provided search results lack explicit quantitative data, trisodium arsenate’s properties align with typical ionic arsenates:

| Property | Value/Description |

|---|---|

| Molecular Weight | 207.89 g/mol (anhydrous) |

| Solubility | Highly soluble in water |

| Stability | Stable under dry conditions; hydrolyzes in acidic environments |

| Appearance | White crystalline solid |

The compound’s high solubility exacerbates its environmental mobility, facilitating contamination of water systems .

Regulatory Status and Restrictions

Inclusion in REACH and GADSL

Trisodium arsenate is listed on the REACH Candidate List (Annex XIV) due to its classification as a Substance of Very High Concern (SVHC). Under REACH, its use requires prior authorization, with a sunset date of May 21, 2015, mandating substitution with safer alternatives where feasible . The 2025 GADSL update reaffirms its status as a Declarable Substance (Code D) with a Functionality and Analytics (FA) reason code, necessitating disclosure if present above 0.1% in automotive components .

Global Regulatory Alignment

-

European Union: Prohibited in consumer products under Directive 2000/53/EC (End-of-Life Vehicles).

-

United States: Regulated under the Toxic Substances Control Act (TSCA) for industrial use.

-

Asia: Included in South Korea’s K-REACH and Japan’s Chemical Substances Control Law (CSCL).

These frameworks collectively restrict trisodium arsenate’s use to non-consumer applications, such as specialized metallurgy or semiconductor manufacturing, under rigorous containment protocols .

Industrial Applications and Historical Use

Historical Context

Prior to regulatory constraints, trisodium arsenate served as:

-

A preservative in pressure-treated lumber (pre-2000s).

-

An active ingredient in herbicides and insecticides.

-

A mordant in textile dyeing processes.

Environmental Impact and Remediation

Ecotoxicology

Arsenate ions () disrupt aquatic ecosystems by inhibiting phytoplankton photosynthesis and bioaccumulating in fish tissues. Chronic exposure in birds and mammals leads to reproductive impairment and immunosuppression .

Remediation Strategies

-

Adsorption: Activated alumina or iron oxide filters for water treatment.

-

Phytoremediation: Hyperaccumulator plants (e.g., Pteris vittata) extract arsenic from soil.

-

Chemical Precipitation: Ferric chloride co-precipitation to immobilize arsenate.

Recent Regulatory Developments (2023–2025)

The 2025 GADSL update highlights intensified scrutiny of trisodium arsenate in automotive supply chains. Manufacturers must now:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume